4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane
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Overview
Description
4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds, including 1,4-oxazepane derivatives, are synthesized through various chemical reactions and characterized by spectral methods such as FT-IR, NMR (1H-NMR, 13C-NMR), and measurement of physical properties. For example, the synthesis of new heterocyclic containing (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil involves multiple steps, starting from the reaction of 6-methyl 2-thiouracil with ethyl chloroacetate, followed by reactions leading to Schiff bases derivatives and eventually 1,3-oxazepine derivatives. These compounds are then characterized to confirm their structure and potential for further study (Mohammad, Ahmed, & Mahmoud, 2017).
Biological Activity
The exploration of the biological activity of these compounds is a significant area of research. For instance, some newly synthesized 1,3-oxazepine derivatives have been screened for antimicrobial activity against various strains of bacteria, showing significant antibacterial properties. This highlights the potential of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane derivatives as promising candidates for the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various cellular signaling pathways. These pathways regulate processes such as cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, with linear exposure with dose and excellent oral bioavailability . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of protein kinases. This inhibition can disrupt normal cell signaling, leading to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer, this could potentially slow tumor growth and progression .
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-9-11-4-3-10(12-9)13-5-2-7-14-8-6-13/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOSVPPTRIZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.